

Application Note: Spectroscopic Characterization of 1-(4-Propylphenyl)ethanamine

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Compound of Interest

Compound Name: 1-(4-Propylphenyl)ethanamine

CAS No.: 91339-01-4

Cat. No.: B1275569

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Abstract

This document provides a comprehensive guide to the spectroscopic characterization of **1-(4-Propylphenyl)ethanamine**, a primary aromatic amine. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. The causality behind experimental choices, data interpretation, and expected spectral features are discussed to ensure scientifically sound and reproducible results for researchers, scientists, and drug development professionals.

Introduction

1-(4-Propylphenyl)ethanamine is a substituted phenethylamine derivative. Its structural elucidation and purity assessment are critical for applications in pharmaceutical research and organic synthesis. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the molecular structure and identify potential impurities. This application

note outlines the fundamental principles and detailed protocols for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the unambiguous structural confirmation of **1-(4-Propylphenyl)ethanamine**.

Rationale for Experimental Choices

Solvent Selection: Deuterated chloroform (CDCl_3) is a common and effective solvent for a wide range of organic compounds, including amines, due to its non-polar nature and low residual proton signal.[1][2] Using a deuterated solvent is crucial to avoid large solvent peaks that can obscure the analyte's signals in ^1H NMR.[2][3][4] The deuterium signal also serves as a lock for the magnetic field, ensuring spectral stability.[4][5] For analyzing exchangeable protons (like those in $-\text{NH}_2$ groups), deuterium oxide (D_2O) can be used.[2]

Sample Concentration: For ^1H NMR, a concentration of 2-10 mg of the analyte in 0.6-1 mL of solvent is recommended to achieve a good signal-to-noise ratio.[6] For the less sensitive ^{13}C NMR, a higher concentration of 10-50 mg is preferable.[6]

Experimental Protocol: ^1H and ^{13}C NMR

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Sources

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